molecular formula C8H4F6O6S2 B12709771 1,2-Benzenediol, 3,5-bis((trifluoromethyl)sulfonyl)- CAS No. 125629-20-1

1,2-Benzenediol, 3,5-bis((trifluoromethyl)sulfonyl)-

Cat. No.: B12709771
CAS No.: 125629-20-1
M. Wt: 374.2 g/mol
InChI Key: LLVHQTRLLOAMAQ-UHFFFAOYSA-N
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Description

3,5-Bis((trifluoromethyl)sulfonyl)-1,2-benzenediol is a chemical compound characterized by the presence of two trifluoromethylsulfonyl groups attached to a benzene ring with two hydroxyl groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis((trifluoromethyl)sulfonyl)-1,2-benzenediol typically involves the introduction of trifluoromethylsulfonyl groups onto a benzene ring. One common method involves the reaction of 3,5-bis(trifluoromethyl)acetophenone with appropriate reagents to introduce the sulfonyl groups. The reaction conditions often include the use of strong acids or bases to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis((trifluoromethyl)sulfonyl)-1,2-benzenediol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of functionalized benzene derivatives .

Scientific Research Applications

3,5-Bis((trifluoromethyl)sulfonyl)-1,2-benzenediol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Bis((trifluoromethyl)sulfonyl)-1,2-benzenediol involves its interaction with specific molecular targets. The trifluoromethylsulfonyl groups can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. This interaction can disrupt essential biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis((trifluoromethyl)sulfonyl)-1,2-benzenediol is unique due to the presence of both trifluoromethylsulfonyl groups and hydroxyl groups on the benzene ring. This combination imparts distinct chemical properties, such as high reactivity and potential for diverse chemical modifications .

Properties

CAS No.

125629-20-1

Molecular Formula

C8H4F6O6S2

Molecular Weight

374.2 g/mol

IUPAC Name

3,5-bis(trifluoromethylsulfonyl)benzene-1,2-diol

InChI

InChI=1S/C8H4F6O6S2/c9-7(10,11)21(17,18)3-1-4(15)6(16)5(2-3)22(19,20)8(12,13)14/h1-2,15-16H

InChI Key

LLVHQTRLLOAMAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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